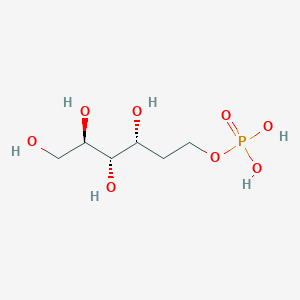
2-Deoxyglucose-1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxyglucose-1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O8P and its molecular weight is 246.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Therapeutics
Mechanism of Action:
2-Deoxyglucose-1-phosphate has been extensively studied for its ability to inhibit glycolysis in cancer cells. By mimicking glucose, it competes with glucose for uptake and subsequent phosphorylation by hexokinase, leading to a depletion of ATP and inducing apoptosis in cancer cells.
Case Studies:
- A study demonstrated that treatment with 2-deoxyglucose resulted in significant apoptosis in human breast cancer cell lines by activating apoptotic pathways through the inhibition of glucose metabolism .
- Another investigation revealed that combining 2-deoxyglucose with low-dose radiation therapy enhanced anticancer effects, suggesting its potential as an adjunctive treatment in cancer therapy .
Table 1: Summary of Cancer Studies Involving this compound
| Study | Cancer Type | Findings |
|---|---|---|
| Ball et al. (1957) | Breast Cancer | Induced apoptosis via glycolytic inhibition |
| Jain et al. (1985) | Multiple Cancers | Selective accumulation in cancer cells; ATP depletion |
| Ko et al. (2001) | Bladder Cancer | Enhanced sensitivity to TRAIL-induced apoptosis |
Metabolic Studies
Energy Deprivation Model:
Researchers utilize this compound to simulate nutrient deprivation conditions in vitro. This application is crucial for studying cellular responses to energy stress and understanding metabolic adaptations in various diseases, including diabetes and cancer.
Findings:
Studies have shown that 2-deoxyglucose can deplete ATP levels significantly, affecting cellular processes such as proliferation and survival . The compound also interacts with the pentose phosphate pathway, influencing NADPH levels and cellular redox states.
Imaging and Tracing Applications
Positron Emission Tomography (PET):
One of the prominent applications of 2-deoxyglucose derivatives, particularly fluorine-18 labeled 2-deoxy-D-glucose (FDG), is in PET imaging for assessing glucose metabolism in tissues. This technique is pivotal for diagnosing various cancers and evaluating metabolic disorders.
Case Studies:
- FDG-PET has been used effectively for lymph node staging in urothelial carcinoma and other malignancies, providing insights into tumor metabolism and progression .
- Quantitative autoradiography using radioisotope-labeled 2-deoxyglucose allows for the assessment of local cerebral metabolic activity, aiding in neurological studies .
Antiviral Properties
Recent research has explored the antiviral potential of 2-deoxyglucose against SARS-CoV-2. By targeting glycolytic pathways essential for viral replication, 2-DG may offer a novel therapeutic approach to combat COVID-19.
Findings:
Studies indicated that 2-deoxyglucose could reduce viral load by inhibiting energy supply pathways that are crucial for viral replication . This property positions it as a candidate for further development as an antiviral agent.
Propiedades
Número CAS |
54482-78-9 |
|---|---|
Fórmula molecular |
C6H15O8P |
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-3-5(9)6(10)4(8)1-2-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |
Clave InChI |
FYGQELPEEVKRJZ-PBXRRBTRSA-N |
SMILES |
C(COP(=O)(O)O)C(C(C(CO)O)O)O |
SMILES isomérico |
C(COP(=O)(O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C(COP(=O)(O)O)C(C(C(CO)O)O)O |
Key on ui other cas no. |
54482-78-9 |
Sinónimos |
2-deoxyglucose-1-phosphate 2-DG-1-P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















